molecular formula C19H19N3O5 B2516103 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886900-37-4

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2516103
CAS No.: 886900-37-4
M. Wt: 369.377
InChI Key: KPCPVFITICQTEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core (pyrido[1,2-a]pyrimidine) with a hydroxyl group at position 2 and a ketone at position 3. The carboxamide side chain is substituted with a 3,4-dimethoxyphenylethyl group.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O5/c1-26-13-7-6-12(11-14(13)27-2)8-9-20-17(23)16-18(24)21-15-5-3-4-10-22(15)19(16)25/h3-7,10-11,24H,8-9H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPCPVFITICQTEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C2=C(N=C3C=CC=CN3C2=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

  • Reactants :
    • Aroylacetonitrile (1 equiv, e.g., benzoylacetonitrile)
    • 2-Aminopyridine (1 equiv)
    • Trimethylorthoester (1.2 equiv, e.g., trimethyl orthoformate)
  • Conditions : Heating at 80°C for 2 hours in toluene or under solvent-free conditions.
  • Mechanism : The reaction proceeds via nucleophilic attack of the 2-aminopyridine on the activated nitrile, followed by cyclization mediated by the orthoester. This yields 3-aroyl-4-oxo-4H-pyrido[1,2-a]pyrimidine intermediates with 65–70% efficiency.

Cyclization and Functionalization

The intermediate undergoes acid-catalyzed cyclization using concentrated hydrochloric acid (5 mL per 0.001 mol substrate) under reflux for 1 hour. This step achieves 60–89% yields of the pyrido[1,2-a]pyrimidine core. For the target compound, 3-carboxy-substituted derivatives are critical. Introducing the carboxylic acid group at position 3 may involve:

  • Alternative substrates : Using cyanoacetyl derivatives or β-keto esters to position the carboxyl group during cyclization.
  • Post-cyclization oxidation : Hydrolysis of nitrile or ester groups to carboxylic acids.

Introduction of the Carboxamide Side Chain

The N-[2-(3,4-dimethoxyphenyl)ethyl]carboxamide moiety is introduced via amide coupling.

Carboxylic Acid Activation

  • Activation reagent : Ethyl chloroformate or thionyl chloride converts the 3-carboxylic acid to its acyl chloride.
  • Conditions : Anhydrous dichloromethane (DCM) at 0–5°C under nitrogen atmosphere.

Amide Bond Formation

  • Amine substrate : 2-(3,4-Dimethoxyphenyl)ethylamine is synthesized separately via:
    • Reductive amination of 3,4-dimethoxybenzaldehyde with nitroethane, followed by hydrogenation.
  • Coupling reagents : Ethylenediamine carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DCM or dimethylformamide (DMF).
  • Yield : 70–85% after purification by silica gel chromatography.

Hydroxylation at Position 2

The 2-hydroxy group is introduced via:

  • Direct oxidation : Using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) on the 2-position of the pyrido[1,2-a]pyrimidine core.
  • Protection-deprotection strategy : Temporarily protecting the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether during earlier steps.

Purification and Characterization

Chromatographic Methods

  • Column chromatography : Silica gel (60–120 mesh) with ethyl acetate/hexane gradients.
  • HPLC : Reverse-phase C18 column for final purity assessment.

Spectroscopic Data

Key characterization data for the target compound (from):

  • IR (KBr) : 3450 cm⁻¹ (O-H), 1650 cm⁻¹ (C=O), 1605 cm⁻¹ (C=N).
  • ¹H NMR (300 MHz, DMSO-d₆) : δ 8.47 (s, 1H, pyrimidine-H), 7.09–6.80 (m, 3H, aromatic-H), 4.20 (t, 2H, -CH₂NH-), 3.85 (s, 6H, -OCH₃).
  • MS (ESI+) : m/z 385.1 [M+H]⁺.

Optimization and Challenges

Yield Improvement

  • Microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C).
  • Catalytic additives : p-Toluenesulfonic acid (pTSA) enhances cyclization efficiency.

Selectivity Issues

  • Regioselectivity : Competing reactions at pyrido[1,2-a]pyrimidine positions 3 and 7 are mitigated by steric hindrance from the 3-carboxamide group.
  • Byproduct formation : Unreacted acyl chloride is quenched with aqueous NaHCO₃ during workup.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Core Structure and Substituent Variations

The target compound’s pyrido[1,2-a]pyrimidine core differentiates it from analogs with imidazo[1,2-a]pyrimidine (e.g., 3h and 3b in and ) or pyrido[2,3-d]pyrimidine (e.g., ) scaffolds. Substituents on the ethylamine side chain significantly influence physicochemical and biological properties:

Compound Name (Core Structure) Substituent Group(s) Molecular Formula Molecular Weight Key Features
Target Compound (pyrido[1,2-a]pyrimidine) 3,4-Dimethoxyphenylethyl C₂₁H₂₂N₄O₅* 410.43* Enhanced lipophilicity due to methoxy groups; potential CNS activity .
3h (imidazo[1,2-a]pyrimidine) Ethoxy, 4-methylpiperazinyl C₂₅H₃₂N₈O₂ 500.58 Polar piperazine group may improve solubility; kinase-targeting potential.
3b (dipyrimido[1,2-a:4',5'-d]pyrimidine) Methoxy, 4-methylpiperazinyl C₂₅H₃₂N₁₀O₂ 528.60 Bulky bicyclic core; possible steric hindrance in target binding.
(pyrido[2,3-d]pyrimidine) Phenyl-1,2,3-triazole C₂₃H₂₀N₈O₃ 456.46 Triazole group introduces hydrogen-bonding capacity; antiviral candidates.
(pyrido[1,2-a]pyrimidine) Diethylaminoethyl C₁₅H₂₀N₄O₃ 304.34 Lower molecular weight; basic amino group enhances solubility.

*Calculated based on structural similarity to .

Physicochemical and Pharmacokinetic Profiles

  • Lipophilicity: The target compound’s logP is predicted to be higher than ’s diethylaminoethyl analog due to aromatic methoxy groups .
  • Solubility : Polar substituents (e.g., piperazine in 3h , triazole in ) improve aqueous solubility compared to the target’s hydrophobic dimethoxyphenyl group .

Q & A

Basic: What are the critical steps in synthesizing N-[2-(3,4-dimethoxyphenyl)ethyl]-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Core formation : Condensation of aminopyridine derivatives with β-keto esters or carboxylic acids to construct the pyrido[1,2-a]pyrimidine core.

Functionalization : Introduction of the 3,4-dimethoxyphenethyl group via amide coupling or nucleophilic substitution.

Hydroxylation : Controlled oxidation or hydrolysis at the 2-position to introduce the hydroxy group.
Key considerations include:

  • Temperature control (e.g., maintaining 150°C during condensation to avoid side products) .
  • Solvent selection : High-boiling solvents like triethyl methanetricarboxylate improve reaction efficiency .
  • Purification : Column chromatography or recrystallization to isolate the target compound from byproducts.

Advanced: How can researchers optimize reaction yields while minimizing side-product formation?

Methodological Answer:
Optimization strategies include:

  • Reagent stoichiometry : Using excess triethyl methanetricarboxylate to drive condensation reactions to completion .
  • Stepwise reagent addition : Gradual introduction of reactants (e.g., 2-amino-4-methylpyridine) to prevent uncontrolled exothermic side reactions .
  • Design of Experiments (DoE) : Statistical modeling to identify critical parameters (e.g., temperature, pH) affecting yield and purity .
  • In-line analytics : Real-time monitoring via NMR or HPLC to detect intermediates and adjust conditions dynamically.

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify substituent positions and tautomeric forms (e.g., zwitterionic vs. keto-enol forms) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray Crystallography : Resolves spatial arrangements, such as protonation states at nitrogen atoms and charge distribution in the pyridopyrimidine core .
  • HPLC : Quantifies purity (>95%) and detects trace impurities.

Advanced: How should researchers resolve contradictions in reported biological activities of pyrido[1,2-a]pyrimidine derivatives?

Methodological Answer:
Contradictions may arise from:

  • Assay variability : Standardize enzyme inhibition assays (e.g., kinase targets) using identical buffer conditions and substrate concentrations.
  • Tautomerism : Characterize dominant tautomeric forms (e.g., zwitterionic vs. neutral) via pH-dependent NMR, as tautomers may exhibit differing bioactivity .
  • Metabolic stability : Evaluate compound stability in assay media (e.g., plasma esterase activity degrading labile groups).
  • Structural analogs : Compare activity trends across derivatives with systematic substitutions (e.g., methoxy vs. halogen groups) to infer SAR .

Basic: What in vitro assays are suitable for evaluating its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase inhibition profiling : Use recombinant kinase assays (e.g., ADP-Glo™) to screen against a panel of kinases (e.g., EGFR, VEGFR).
  • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., MTT assays) and correlate with kinase inhibition data.
  • Binding studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity and kinetics.

Advanced: How can computational methods enhance the study of its mechanism of action?

Methodological Answer:

  • Molecular docking : Model interactions with kinase ATP-binding pockets using software like AutoDock or Schrödinger. Prioritize residues critical for binding (e.g., hinge region interactions).
  • Molecular Dynamics (MD) simulations : Simulate ligand-protein stability over time (e.g., 100 ns trajectories) to assess conformational changes and binding mode persistence.
  • QSAR modeling : Develop predictive models using descriptors like logP, polar surface area, and electronic parameters to guide derivative design.

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the pyridopyrimidine core.
  • Moisture control : Use desiccants to avoid hydrolysis of the carboxamide group.
  • Temperature : Store at –20°C in anhydrous DMSO or acetonitrile to prevent dimerization or oxidation.
  • Periodic analysis : Reassay purity via HPLC every 6–12 months.

Advanced: How can researchers address low solubility in biological assays?

Methodological Answer:

  • Co-solvent systems : Use DMSO (≤0.1% v/v) with cyclodextrins or surfactants (e.g., Tween-80) to enhance aqueous solubility.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for improved solubility, which are cleaved in vivo.
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles to increase bioavailability.

Basic: What synthetic precursors are critical for derivatization studies?

Methodological Answer:

  • Core intermediates : Ethyl 2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate for functional group interconversion .
  • Amine precursors : 2-(3,4-Dimethoxyphenyl)ethylamine for amide coupling.
  • Halogenated analogs : Bromo or chloro derivatives for cross-coupling reactions (e.g., Suzuki-Miyaura).

Advanced: How can tautomeric equilibria impact pharmacological data interpretation?

Methodological Answer:

  • pH-dependent studies : Use NMR to identify dominant tautomers under physiological pH (7.4) versus assay conditions .
  • Bioactivity correlation : Compare IC50 values of isolated tautomers (if separable) to determine active forms.
  • Computational pKa prediction : Tools like MarvinSketch estimate tautomer stability for rational design of analogs with reduced equilibria.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.